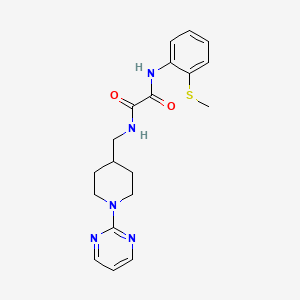

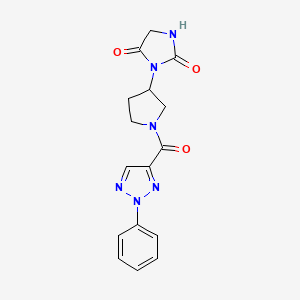

![molecular formula C25H29N3O2 B2505403 1-allyl-4-(1-(3-(3,5-dimethylphenoxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one CAS No. 878692-88-7](/img/structure/B2505403.png)

1-allyl-4-(1-(3-(3,5-dimethylphenoxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Preparation and Structural Analysis

The synthesis of 1,5-disubstituted pyrrolidin-2-ones has been achieved through nucleophilic substitution reactions involving 5-(benzotriazol-1-yl)-1-substituted-pyrrolidin-2-ones with various reagents such as allylsilanes, organozinc reagents, and phosphorus compounds. These reactions yield good to excellent results, indicating a robust method for the preparation of such compounds .

Molecular Structure and Interactions

The molecular structure of imidazo[4,5-b]pyridine derivatives, which are structurally related to the compound of interest, has been studied. The imidazo[4,5-b]pyridine unit is typically planar, with substituents such as phenyl and allyl groups slightly rotated out of this plane. In the crystal state, these molecules can form weak intermolecular C—H⋯N hydrogen bonds, leading to the formation of inversion dimers. Additionally, π–π stacking interactions between the imidazo[4,5-b]pyridine ring systems contribute to the stabilization of the crystal structure .

Synthesis Analysis

Palladium-catalyzed synthesis methods have been developed for the creation of fluorescent benzo[4,5]imidazo[1,2-a]pyridines. This process involves a stereoselective nucleophilic addition of (benz)imidazoles to alkynyl bromides, followed by a Pd-catalyzed intermolecular C-H annulation with internal alkynes. The resulting compounds exhibit fluorescence and are synthesized in good to high yields .

Spectroscopic Characterization

The structural and spectroscopic characterization of benzimidazole derivatives has been conducted using experimental techniques such as FT-IR, NMR, and UV-vis spectroscopy, complemented by quantum chemical calculations. These studies provide a comprehensive understanding of the molecular and spectroscopic features of the compounds, with theoretical results showing good agreement with experimental data .

Chemical Reactions Analysis

A one-pot synthesis approach for imidazo[1,2-a]pyridines has been described, starting from benzyl halides or benzyl tosylates. These precursors are first oxidized to aldehydes, which then react with 2-aminopyridines and isocyanides to form the desired imidazo[1,2-a]pyridines in excellent yields. This method demonstrates the potential for efficient and versatile synthesis of imidazole-containing heterocycles .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 1-allyl-4-(1-(3-(3,5-dimethylphenoxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one are not directly reported in the provided papers, the general properties of related compounds suggest that such a molecule would likely exhibit interesting optical properties due to its potential for fluorescence, as well as stability in the solid state due to possible intermolecular interactions. The synthesis methods and structural analyses discussed provide a foundation for understanding the behavior and characteristics of similar compounds .

科学的研究の応用

Synthesis and Structural Characterization

- The compound has been involved in the synthesis and structural characterization of various heterocyclic compounds, reflecting its utility in the development of novel chemical entities. For instance, it's utilized in the creation of structurally diverse compound libraries, indicating its significance in drug discovery and chemical biology (Ciber et al., 2023) (Poomathi et al., 2015) (Dobrikov et al., 2011).

Photophysical Properties and Applications

- The photophysical properties of related compounds have been studied, indicating potential applications in the field of organic electronics, such as in the creation of electroluminescent layers for displays, which could have implications in the development of display technologies (Dobrikov et al., 2011).

Chemical Reactions and Libraries

- It's also been utilized as a starting material or intermediary in various chemical reactions, highlighting its versatility and importance in synthetic chemistry. This includes its role in generating a structurally diverse library of compounds, showcasing its potential in the exploration of chemical space and the development of new molecules for various applications (Roman, 2013).

Heterocyclic Compounds Synthesis

- Furthermore, the compound has been involved in the synthesis of heterocyclic compounds, which are crucial structures in medicinal chemistry. These structures form the backbone of many pharmaceuticals and are central to drug design and discovery (Potikha et al., 2012).

作用機序

Safety and Hazards

特性

IUPAC Name |

4-[1-[3-(3,5-dimethylphenoxy)propyl]benzimidazol-2-yl]-1-prop-2-enylpyrrolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H29N3O2/c1-4-10-27-17-20(16-24(27)29)25-26-22-8-5-6-9-23(22)28(25)11-7-12-30-21-14-18(2)13-19(3)15-21/h4-6,8-9,13-15,20H,1,7,10-12,16-17H2,2-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGXQTSPMAYEXJJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)OCCCN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)CC=C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H29N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

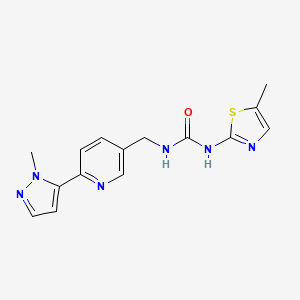

![5-((3-Bromophenyl)(pyrrolidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2505325.png)

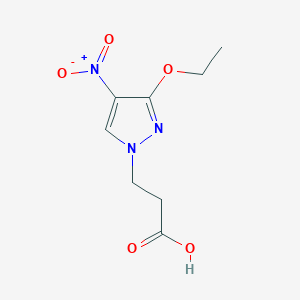

![2-((5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2505328.png)

![N-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2505330.png)

![1-[(1S,5R)-2'-Propan-2-ylspiro[6-oxabicyclo[3.1.0]hexane-3,3'-azetidine]-1'-yl]ethanone](/img/structure/B2505332.png)

![2-chloro-N-[(5Z)-5-[(4-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide](/img/structure/B2505333.png)

![3-((4-fluorophenyl)sulfonyl)-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)propanamide](/img/structure/B2505336.png)

![(6R,7R)-7-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-(hydroxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B2505340.png)